Me-Tz-TFP

Description

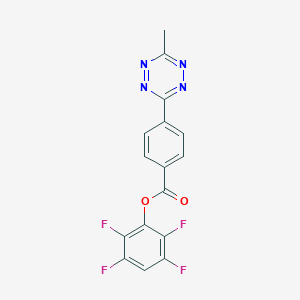

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4N4O2/c1-7-21-23-15(24-22-7)8-2-4-9(5-3-8)16(25)26-14-12(19)10(17)6-11(18)13(14)20/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNOLOSAJHEVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=CC(=C3F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for Methyl Tetrazines Me Tz and the Strategic Utilization of Tetrafluorophenyl Tfp Esters

Strategic Retrosynthetic Deconvolution and Elucidation for Methyl Tetrazine (Me-Tz) Scaffolds, Highlighting the Role of Tetrafluorophenyl (TFP) Ester Precursors

The synthesis of methyl tetrazines, especially those intended for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), frequently utilizes a two-step strategy. This retrosynthetic approach identifies an amine-functionalized tetrazine as the final coupling partner and an activated ester containing the [¹⁸F] label as the preceding intermediate. Tetrafluorophenyl (TFP) esters, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), serve as effective [¹⁸F]-labeled prosthetic groups for this purpose. The TFP ester moiety acts as a good leaving group, enabling efficient nucleophilic acyl substitution (amidation) with the amine group of the tetrazine scaffold to form a stable amide bond, thereby incorporating the [¹⁸F] label into the final methyl tetrazine conjugate. This strategy simplifies the radiolabeling process compared to methods requiring anhydrous conditions. nih.govnih.govmdpi.com

Synthesis and Derivatization of Tetrafluorophenyl (TFP) Ester Intermediates (e.g., Py-TFP)

The synthesis of TFP ester intermediates, such as Py-TFP (6-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester), is a crucial step in accessing methyl tetrazine conjugates. Py-TFP itself can be synthesized using established methods. nih.govnih.gov Its derivatization, particularly with radioactive fluorine-18, yields the key prosthetic group [¹⁸F]F-Py-TFP. The radiosynthesis of [¹⁸F]F-Py-TFP typically involves the reaction of a suitable precursor, such as a trimethylammonium derivative, with [¹⁸F]fluoride. nih.govresearchgate.net

Optimization of Reaction Parameters for the Precision Synthesis of Py-TFP Derivatives

Optimization of reaction parameters is vital for achieving high radiochemical yields and purity in the synthesis of [¹⁸F]F-Py-TFP. Studies have investigated parameters such as temperature, flow rate, and reagent ratios. For instance, in microfluidic synthesis, varying temperature from 40-110°C showed highest radiochemical incorporation yield at 80°C. Flow rate optimization from 20-40 μL min⁻¹ indicated optimal yield at 30 μL min⁻¹. ossila.com These findings highlight the importance of precisely controlled conditions for efficient radiosynthesis.

Methodologies for Solid-Phase Synthesis and Purification of [18F]F-Py-TFP

Solid-phase synthesis techniques have been successfully applied to the production of [¹⁸F]F-Py-TFP, offering advantages in terms of handling and purification. A common approach involves trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. The synthesis of [¹⁸F]F-Py-TFP is then performed on this solid support by reacting the trapped [¹⁸F]fluoride with a solution of the Py-TFP precursor. nih.govresearchgate.net

Purification of the synthesized [¹⁸F]F-Py-TFP is typically achieved using solid-phase extraction (SPE) cartridges, such as Sep-Pak or MCX-SPE cartridges. researchgate.netresearchgate.net This purification step is essential to remove unreacted precursor and other reaction byproducts, yielding [¹⁸F]F-Py-TFP with sufficient radiochemical purity for subsequent conjugation reactions. nih.gov

Nucleophilic Acyl Substitution (Amidation) Reactions and Linker Strategies for the Formation of Methyl Tetrazines (Me-Tz) from TFP Esters

The formation of methyl tetrazines from TFP esters proceeds primarily through nucleophilic acyl substitution, specifically an amidation reaction. This involves the reaction of the activated TFP ester with an amine-functionalized tetrazine. TFP esters are known to react readily with amines to form stable amide linkages. This reactivity makes them valuable for conjugating molecules containing amine groups.

Mechanistic Investigations of Amidation of Tetrafluorophenyl (TFP) Esters with Amine Nucleophiles

The amidation of esters generally follows a nucleophilic addition-elimination mechanism. While alkoxy groups are typically poor leaving groups, activated esters like TFP esters are more susceptible to nucleophilic attack by amines compared to ordinary esters. The tetrafluorophenoxy group acts as an effective leaving group, facilitating the formation of the amide bond. The reaction can be carried out under generally neutral or alkaline conditions, often with the addition of a base like a tertiary amine to promote the reaction.

Radiochemical Synthesis of [18F]Methyl Tetrazine ([18F]Me-Tz) via [18F]F-Py-TFP Conjugation

The radiochemical synthesis of [¹⁸F]Methyl Tetrazine ([¹⁸F]Me-Tz) is efficiently carried out through the conjugation of [¹⁸F]F-Py-TFP with an amine-bearing methyl tetrazine derivative. This two-step procedure involves the initial radiosynthesis and purification of [¹十八F]F-Py-TFP, followed by its reaction with a suitable amine-functionalized methyl tetrazine. nih.govmdpi.com

A specific example involves the reaction of purified [¹⁸F]F-Py-TFP with 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride. nih.govmdpi.com The amidation reaction is typically conducted in a suitable solvent, such as DMSO, in the presence of a base like triethylamine, and may involve heating to facilitate the reaction. nih.gov

Advanced Separation and Isolation Protocols for Highly Pure Methyl Tetrazines (Me-Tz) and TFP-Related Intermediates

Achieving high purity for methyl tetrazines and intermediates derived from reactions involving TFP esters is critical for their application in various fields, including bioorthogonal chemistry and radiochemistry. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose due to their ability to separate closely related compounds based on differences in polarity and other chemical properties.

Semi-preparative HPLC is a common technique used for purifying crude reaction mixtures containing tetrazines and related intermediates. For instance, in the synthesis of certain tetrazine derivatives, purification by semi-preparative HPLC using a C18 column with a mobile phase consisting of water, ethanol, and trifluoroacetic acid (TFA) has been reported. nih.govresearchgate.net Another example involves purifying a tetrazine-containing disulfide rebridging reagent using preparative HPLC on an Atlantis Prep OBD T3 Column with a gradient of water (containing 0.1% TFA) and acetonitrile (B52724) (containing 0.1% TFA). rsc.org The fractions corresponding to the desired product are collected and lyophilized to obtain the pure compound. rsc.org

The choice of stationary phase and mobile phase in HPLC is crucial for effective separation. Reverse-phase HPLC, utilizing C18 columns, is frequently used for purifying tetrazine derivatives. nih.govrsc.orgrsc.orgsemanticscholar.org Mobile phases typically involve mixtures of water and organic solvents such as acetonitrile or ethanol, often with the addition of a modifier like TFA to improve peak shape and separation. nih.govrsc.orgrsc.orgsemanticscholar.org Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths characteristic of the tetrazine or other chromophores present in the molecules, such as 254 nm or 280 nm. nih.govrsc.orgrsc.org

Beyond preparative purification, analytical HPLC is indispensable for monitoring reaction progress and assessing the purity of synthesized compounds. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Application of High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity and Yield Optimization

In the synthesis of radiolabeled methyl tetrazines, often involving reactions with radiolabeled TFP active esters like [18F]F-Py-TFP, HPLC plays a vital role in determining radiochemical purity and optimizing synthetic yields. nih.govresearchgate.netsemanticscholar.orgresearchgate.netthno.org Radiochemical purity, defined as the proportion of total radioactivity that is in the desired chemical form, is a critical quality control parameter for radiotracers.

Analytical HPLC equipped with both UV and radio detectors is used to analyze the crude reaction mixture and the purified product. nih.govresearchgate.netresearchgate.net The radio detector specifically measures the radioactivity associated with eluting compounds, allowing for the identification and quantification of the radiolabeled product and any radioactive impurities. nih.govresearchgate.net By comparing the radioactivity peak of the desired product to the total radioactivity detected, the radiochemical purity can be determined. nih.govresearchgate.netsemanticscholar.orgresearchgate.netthno.org

HPLC purification is often a necessary step to remove radioactive byproducts and unreacted starting materials, thereby increasing the radiochemical purity of the final product. nih.govresearchgate.netsemanticscholar.orgresearchgate.netthno.org For example, purification by semi-preparative HPLC was used to obtain [18F]MeTz and [18F]HTz with radiochemical purities exceeding 96% and 97%, respectively. nih.govresearchgate.net In another study, HPLC purification resulted in a radiochemical purity of 99% for a 18F-labeled compound. thno.org

HPLC also aids in optimizing radiochemical yields by allowing researchers to evaluate the efficiency of different reaction conditions and purification strategies. nih.govresearchgate.netsemanticscholar.org By analyzing the crude reaction mixture and the purified product via radio-HPLC, the yield of the radiolabeling reaction and the recovery after purification can be determined. nih.govresearchgate.netsemanticscholar.org This quantitative data is essential for optimizing reaction parameters such as temperature, reaction time, and reagent concentrations to maximize the yield of the desired radiolabeled tetrazine. For instance, studies have reported radiochemical yields for [18F]MeTz and [18F]HTz of 24% and 22%, respectively, after HPLC purification. nih.govresearchgate.net Optimization efforts using HPLC analysis have also led to increased radiochemical yields in other tetrazine labeling procedures. semanticscholar.org

The data below illustrates typical radiochemical purities and yields obtained for radiolabeled methyl tetrazines following HPLC purification:

| Compound | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

| [18F]MeTz | 24 | 97 | nih.govresearchgate.net |

| [18F]HTz | 22 | 96.5 | nih.govresearchgate.net |

| [18F]F-Py-TFP | >75 (conversion) | Not specified | researchgate.net |

| [18F]MeTz-PEG2-RM26 | Not specified | >98 | researchgate.net |

| 18F-9 | 29.3 ± 5.1 | 99 | thno.org |

| [18F]1 | 23 ± 3 (d.c.) | >98 | semanticscholar.org |

d.c. = decay corrected

These examples highlight the indispensable role of HPLC in achieving the high radiochemical purity and optimizing the yields necessary for the successful application of radiolabeled methyl tetrazines.

Theoretical and Computational Chemistry of Methyl Tetrazine Me Tz and Tetrafluorophenyl Tfp Ester Systems: Predictive and Mechanistic Insights

Quantum Chemical Calculations on the Electronic and Geometric Structure of Me-Tz and TFP Esters

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to elucidate the fundamental properties of molecules. Applying these techniques to methyl tetrazine and TFP esters allows for a detailed understanding of their ground state properties, conformational landscapes, and electronic distributions.

Density Functional Theory (DFT) Studies on Ground State Properties and Conformational Preferences of Me-Tz and TFP Esters

DFT is a widely employed method for studying the electronic structure and properties of molecules due to its balance of computational cost and accuracy. For methyl tetrazine and TFP esters, DFT calculations can provide insights into optimized molecular geometries, bond lengths, bond angles, and dihedral angles, which dictate their three-dimensional structures. Conformational analysis using DFT helps identify stable conformers and the energy barriers between them. Studies on related methyl ester systems have demonstrated the application of DFT with various basis sets and functionals to accurately describe conformational preferences and interpret spectroscopic data, highlighting the importance of selecting appropriate computational parameters. nih.gov While specific DFT studies solely focused on the conformational analysis of Me-Tz or TFP esters were not extensively detailed in the search results, the general applicability of DFT for such analyses on organic molecules, including esters, is well-established.

Ab Initio Approaches for High-Accuracy Electronic Structure and Spectroscopic Calculations of Me-Tz and TFP Ester Derivatives

Ab initio methods, such as Møller-Plesset perturbation theory (MPn) or coupled-cluster theory (CC), offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are valuable for obtaining highly accurate electronic structures and predicting spectroscopic properties like vibrational frequencies and chemical shifts for Me-Tz and TFP ester derivatives. High-level ab initio calculations can serve as benchmarks for validating DFT results and provide deeper insights into electron correlation effects. While direct ab initio studies specifically on Me-Tz-TFP were not prominently featured, ab initio methods are generally applicable for detailed electronic structure analysis of organic molecules.

Molecular Orbital Theory and Bonding Characteristics in Me-Tz and TFP Ester Systems

Molecular orbital theory provides a framework for understanding chemical bonding and reactivity in terms of molecular orbitals. Analysis of frontier molecular orbitals (HOMO and LUMO) and methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) offer detailed insights into the electronic distribution and bonding within Me-Tz and TFP ester systems.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Me-Tz and its Reactivity in Bioorthogonal Ligation

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules, particularly in reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction, which is characteristic of tetrazines in bioorthogonal ligation. rsc.orgmdpi.comnih.govresearchgate.net In the IEDDA reaction between an electron-deficient tetrazine (like Me-Tz) and an electron-rich dienophile (such as trans-cyclooctene (B1233481), TCO), the reaction rate is significantly influenced by the energy gap between the LUMO of the tetrazine and the HOMO of the dienophile. rsc.orgmdpi.comnih.govresearchgate.net Electron-withdrawing groups on the tetrazine generally lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing reactivity. rsc.orgmdpi.comnih.govacs.org Conversely, electron-donating groups raise both HOMO and LUMO energies. rsc.org Computational studies using FMO analysis have been employed to predict and rationalize the reactivity of various tetrazine derivatives in IEDDA reactions. rsc.orgrsc.org The methyl group in Me-Tz is generally considered an electron-donating group, which would typically raise the LUMO energy compared to an unsubstituted tetrazine, potentially influencing its reactivity in bioorthogonal ligations. However, the specific impact of the methyl group on the FMOs and reactivity of Me-Tz in the context of TFP esters would require dedicated computational analysis.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding in Me-Tz and TFP Esters

NBO analysis provides a localized view of bonding, describing molecules in terms of Lewis-like orbitals (bonds, lone pairs) and non-Lewis orbitals (antibonds, Rydberg orbitals). This analysis can quantify bond strengths, charge transfer interactions, and hyperconjugation effects within Me-Tz and TFP esters. QTAIM, on the other hand, analyzes the electron density distribution to partition the molecule into atomic basins and identify bond critical points, providing insights into the nature of chemical bonds (e.g., covalent, ionic) and intermolecular interactions. Both NBO and QTAIM analyses are valuable for gaining a deeper understanding of the electronic structure and bonding patterns that govern the properties and reactivity of these compounds. science.gov Studies utilizing NBO and QTAIM have been applied to analyze bonding in various organic and energetic compounds, demonstrating their utility in understanding electron distribution and interactions. science.govrsc.org

Computational Reaction Mechanism Elucidation and Transition State Analysis for Processes Involving Me-Tz and TFP Esters

Computational methods are powerful tools for exploring reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For processes involving Me-Tz and TFP esters, such as the formation of a conjugate through esterification or their participation in click chemistry reactions, computational studies can provide crucial mechanistic insights.

Transition State Analysis of Amidation Reactions Involving TFP Esters for Me-Tz Formation

Tetrafluorophenyl (TFP) esters are recognized as activated esters frequently employed in amidation reactions to form stable amide bonds with primary and secondary amines. wikipedia.orgmitoproteome.orguni-freiburg.de This reactivity is leveraged in the synthesis of various compounds, including those containing the methyl tetrazine moiety. For instance, the synthesis of fluorine-18 (B77423) labeled methyl tetrazine ([18F]MeTz) has been reported using a two-step procedure involving amidation with amine-bearing tetrazines and a [18F]F-Py-TFP active ester precursor. nih.gov

Amidation reactions involving TFP esters typically proceed through a mechanism where the amine nucleophile attacks the carbonyl carbon of the activated ester. This forms a tetrahedral intermediate, which then collapses to yield the amide product and the tetrafluorophenol leaving group. While specific computational transition state analyses for the formation of methyl tetrazine via amidation with a TFP ester precursor are not extensively detailed in the provided search results, computational studies on amidation reactions generally involve locating and characterizing the transition state structure connecting the reactants and the tetrahedral intermediate, and subsequently the transition state for the collapse of the intermediate. These analyses help in understanding the energy barrier of the reaction and the factors influencing reaction rates, such as the electronic properties of the reactants and the solvent environment. TFP esters are known for their enhanced stability to hydrolysis compared to other activated esters like NHS esters, which can be advantageous in aqueous amidation conditions. wikipedia.orgmitoproteome.org

Mechanistic Pathways of Inverse Electron Demand Diels-Alder (IEDDA) Reactions of Me-Tz with Dienophiles

Methyl tetrazine (Me-Tz) is a prominent diene in inverse electron demand Diels-Alder (IEDDA) reactions, particularly with strained alkenes and alkynes as dienophiles. uni-freiburg.denih.gov These reactions are characterized by their fast kinetics and high chemoselectivity, making them valuable in various applications, including bioorthogonal chemistry. uni-freiburg.denih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways and transition states of IEDDA reactions involving tetrazines. uni-freiburg.denih.govbroadpharm.com The reaction between a tetrazine and a dienophile typically proceeds through a concerted, yet often asynchronous, [4+2] cycloaddition transition state, leading to the formation of a bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction with the expulsion of nitrogen gas (N₂) to yield the stable 1,2-diazine (pyridazine) product. uni-freiburg.debroadpharm.com

Theoretical analyses based on Frontier Molecular Orbital (FMO) theory highlight that the reactivity of IEDDA reactions is significantly influenced by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. nih.gov Electron-withdrawing substituents on the tetrazine, such as the methyl group in Me-Tz, lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction. nih.gov

Data from computational studies can provide quantitative insights into activation energies and reaction pathways:

| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Reference |

| IEDDA Cycloaddition (Example) | DFT (M06-2X) | ~8-15 (varies with dienophile) | uni-freiburg.de |

| N₂ Extrusion (Example) | DFT (M06-2X) | Lower than cycloaddition | uni-freiburg.de |

Note: Specific values for Me-Tz with a particular dienophile would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior of Me-Tz and TFP Ester Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules in solution over time. For systems containing methyl tetrazine and TFP ester moieties, MD simulations can provide insights into their conformational landscape, flexibility, and interactions with the solvent and other molecules.

MD simulations can explore the various conformations that a molecule can adopt, which is particularly relevant for understanding the behavior of molecules with flexible linkers connecting the Me-Tz and TFP ester groups. The conformational preferences in solution can influence the accessibility of the reactive groups and thus impact reaction kinetics, such as the amidation reaction or subsequent IEDDA reactions.

Furthermore, MD simulations can shed light on the solution behavior of these molecules, including their solvation by different solvents and their potential for aggregation or interaction with surfaces if applicable. Studies involving tetrazines have utilized MD simulations to understand the approach of reactants, for instance, the interaction between tetrazine and norbornene moieties, particularly in heterogeneous environments or when attached to surfaces. uni-freiburg.de While direct MD studies explicitly on a "this compound" construct were not specifically found, the application of MD to study the behavior of molecules containing either tetrazine or TFP ester functionalities, or linkers commonly used to connect them (like PEG chains), is well-established in computational chemistry. These simulations can help in designing linkers of appropriate length and flexibility to optimize reactivity and minimize unwanted interactions.

Future Trajectories and Emerging Research Paradigms in Methyl Tetrazine Me Tz and Tetrafluorophenyl Tfp Ester Chemistry

Conceptualization and Exploration of Unconventional Synthetic Pathways for Diversified Me-Tz and TFP Ester Functionalities

Traditional synthetic routes to tetrazines, such as the Pinner synthesis, have been foundational but often face limitations regarding substrate scope and the synthesis of unsymmetrical derivatives. Future research is focused on developing more efficient, versatile, and unconventional synthetic pathways to access a wider variety of methyl tetrazine structures with tailored properties. This includes exploring new catalytic methods, one-pot synthesis strategies, and routes that utilize more readily available or diverse starting materials. citeab.com For instance, metal-catalyzed approaches and methods starting from thiocarbohydrazides, gem-difluoroalkenes, or oxetane (B1205548) esters are being investigated to overcome limitations of classical methods. citeab.com The development of methods for the direct installation of minimal tetrazinyl groups onto complex molecules without the need for bulky linkers represents a significant advancement in synthetic strategy.

Similarly, while TFP esters are commonly synthesized by activating carboxylic acids with tetrafluorophenol, research continues to explore improved activation methods and reaction conditions that are compatible with sensitive functionalities often present in molecules targeted for conjugation. Future synthetic efforts aim to integrate the synthesis of the Me-Tz and TFP ester components with linker strategies to create novel Me-Tz-TFP conjugates with enhanced reactivity, solubility, or targeting capabilities. This could involve developing modular synthetic approaches that allow for easy variation of the linker structure and length, or the incorporation of additional functionalities.

Diversification of Me-Tz Applications into Unexplored Domains of Chemical Technology and Material Science

The rapid and bioorthogonal nature of tetrazine click chemistry has already led to its widespread adoption in biomedical applications, including fluorescent imaging, PET and SPECT imaging, drug delivery, and diagnostics. citeab.comuni-freiburg.de The stability of methyl tetrazines makes them particularly suitable for these applications. nih.govuni-freiburg.de Looking ahead, the diversification of Me-Tz applications is expected to expand into previously unexplored domains.

In material science, Me-Tz chemistry can be leveraged for the facile synthesis and functionalization of polymers, hydrogels, and other advanced materials. citeab.comuni-freiburg.de This could enable the creation of smart materials with tunable properties, responsive materials for drug delivery, or functionalized surfaces for biosensing and diagnostics. The ability to perform tetrazine click reactions under mild, aqueous conditions makes them attractive for incorporating biomolecules or live cells into materials without compromising their viability or function.

Furthermore, the unique electronic properties of tetrazines suggest potential applications in molecular electronics and optoelectronic devices. Future research may explore the integration of Me-Tz moieties into conductive polymers or organic semiconductors to develop novel electronic components. The use of this compound type reagents could facilitate the incorporation of these tetrazine functionalities into complex molecular architectures or onto material surfaces through efficient amide bond formation. Emerging areas also include the development of novel diagnostic platforms, potentially utilizing nanoparticle-based systems functionalized with this compound for targeted detection. citeab.com Pre-targeted imaging and therapy, where Me-Tz reactivity is used for in vivo targeting, represents a significant and expanding application area.

Synergistic Integration of Advanced Computational Methodologies for Predictive Design and Optimization of Me-Tz Analogues and Reaction Systems

Computational chemistry plays an increasingly vital role in understanding and predicting chemical reactivity. For tetrazine click chemistry, computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate reaction mechanisms and the impact of substituents on reaction kinetics. This provides valuable insights for designing tetrazine analogues with enhanced reactivity or selectivity.

The future of research in this area involves the synergistic integration of advanced computational methodologies for the predictive design and optimization of Me-Tz analogues and reaction systems. This includes high-throughput computational screening of large libraries of potential tetrazine structures to identify candidates with desired properties, such as optimal reaction rates with specific dienophiles or improved stability in biological environments. Machine learning algorithms can be trained on computational and experimental data to build predictive models for tetrazine reactivity, enabling the rational design of novel Me-Tz derivatives with precisely tuned characteristics.

Computational methods can also be used to model the behavior of this compound conjugates in complex systems, such as biological media, to predict their stability, off-target reactivity, and diffusion properties. This in silico approach can significantly accelerate the development and optimization of new reagents by reducing the need for extensive experimental screening.

Sustainable and Green Chemistry Principles Applied to the Synthesis and Application of Methyl Tetrazines (Me-Tz) and Tetrafluorophenyl (TFP) Esters

As the applications of Me-Tz and TFP ester chemistry expand, there is a growing imperative to adopt sustainable and green chemistry principles in their synthesis and application. Traditional synthetic routes often involve the use of hazardous reagents and solvents, and generate significant amounts of waste. Future research is focused on developing greener synthetic methodologies that minimize environmental impact.

This includes exploring alternative, more environmentally friendly solvents, such as water or bio-based solvents, for both the synthesis of Me-Tz and TFP esters and their subsequent conjugation reactions. The development of catalytic methods that utilize non-toxic or recyclable catalysts is another key area of focus. citeab.com Efforts are also directed towards designing synthetic routes that reduce the number of steps, minimize energy consumption, and maximize atom economy, thereby reducing the generation of chemical waste.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Me-Tz-TFP with high purity?

- Methodological Answer : Synthesis should follow rigorous protocols, including stepwise purification (e.g., column chromatography) and characterization via NMR, HPLC, and mass spectrometry. Detailed procedural documentation is critical for reproducibility, including solvent ratios, reaction temperatures, and catalyst loading . For novel compounds, provide spectral data (e.g., H/C NMR peaks) and purity thresholds (e.g., ≥95% by HPLC) in supporting information .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity, temperature (e.g., 25°C, 40°C), and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Document mass balance discrepancies and employ orthogonal analytical techniques (e.g., FTIR for structural changes, DSC for thermal behavior) to validate findings .

Q. What are the best practices for characterizing this compound’s spectroscopic properties?

- Methodological Answer : Combine UV-Vis, fluorescence spectroscopy, and X-ray crystallography to establish electronic and structural profiles. For ambiguous peaks in NMR, use 2D experiments (COSY, HSQC) to resolve signal overlaps. Cross-validate data with computational simulations (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) obtained from different techniques for this compound?

- Methodological Answer : Apply triangulation by comparing isothermal titration calorimetry (ITC), van’t Hoff analyses, and computational models (e.g., MD simulations). Investigate systematic errors (e.g., buffer interference in ITC) or assumptions (e.g., ideal solution behavior). Publish raw datasets and uncertainty estimates to enable meta-analyses .

Q. What strategies are effective in addressing reproducibility challenges in this compound’s catalytic applications?

- Methodological Answer : Standardize reaction conditions (e.g., glovebox use for air-sensitive reactions) and report catalyst turnover numbers (TON) with error margins. Use control experiments to isolate side reactions. Share detailed procedural videos or stepwise protocols in supplementary materials to mitigate “lab-specific” variability .

Q. How should computational models be validated against experimental data for this compound’s reactivity?

- Methodological Answer : Benchmark DFT or MD simulations against kinetic experimental data (e.g., rate constants, activation energies). Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant). Disclose software versions, basis sets, and convergence criteria to ensure replicability .

Data Management and Analysis

Q. What frameworks are recommended for managing conflicting datasets in this compound research?

- Methodological Answer : Implement a data management plan (DMP) outlining version control, metadata standards (e.g., DOI assignment), and repositories (e.g., Zenodo). For conflicting results, use statistical tools (e.g., Bland-Altman plots) to quantify biases and publish negative results to avoid publication bias .

Q. How can researchers optimize assay conditions to minimize variability in this compound bioactivity studies?

- Methodological Answer : Perform design-of-experiments (DoE) to test factors like pH, incubation time, and cell line selection. Use ANOVA to identify significant variables. Report inter- and intra-assay coefficients of variation (CV) and include positive/negative controls in each experiment .

Cross-Disciplinary Considerations

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer : Integrate spectroscopy (e.g., time-resolved fluorescence for kinetics), crystallography, and computational docking studies. Collaborate with theoreticians to map reaction coordinates or with biologists for in vivo validation. Document interdisciplinary workflows in detail to bridge terminology gaps .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.